molecular formula C18H22ClN3O2 B6721933 N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No.: B6721933
M. Wt: 347.8 g/mol
InChI Key: IDQYJXSQRGNSJK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyclopentyloxy group, and a pyrazole carboxamide moiety. Its chemical properties and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-11-17(12(2)22(3)21-11)18(23)20-15-10-13(19)8-9-16(15)24-14-6-4-5-7-14/h8-10,14H,4-7H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQYJXSQRGNSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the 5-chloro-2-cyclopentyloxyphenyl intermediate

      Starting material: 5-chloro-2-hydroxyphenyl

      Reagent: Cyclopentyl bromide

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux

      Reaction: Nucleophilic substitution to form 5-chloro-2-cyclopentyloxyphenyl

  • Synthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid

      Starting material: Acetylacetone

      Reagent: Hydrazine hydrate

      Conditions: Acidic or basic medium, solvent (e.g., ethanol), heating

      Reaction: Cyclization to form 1,3,5-trimethylpyrazole

  • Coupling of intermediates

      Starting materials: 5-chloro-2-cyclopentyloxyphenyl, 1,3,5-trimethylpyrazole-4-carboxylic acid

      Reagent: Coupling agent (e.g., EDCI, DCC)

      Conditions: Solvent (e.g., dichloromethane), room temperature

      Reaction: Formation of this compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)

      Conditions: Acidic or basic medium, solvent (e.g., water, acetonitrile)

      Products: Oxidized derivatives of the phenyl or pyrazole rings

  • Reduction

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

      Conditions: Solvent (e.g., ethanol, tetrahydrofuran)

      Products: Reduced derivatives of the phenyl or pyrazole rings

  • Substitution

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide)

      Products: Substituted derivatives at the chloro or carboxamide positions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Amines in the presence of a base

Major Products Formed

    Oxidation: Hydroxylated or carboxylated derivatives

    Reduction: Aminated or dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules
    • Studied for its reactivity and stability under various conditions
  • Biology

    • Investigated for its potential as a biochemical probe
    • Used in studies of enzyme inhibition and protein binding
  • Medicine

    • Explored for its potential therapeutic properties
    • Studied for its effects on cellular pathways and disease models
  • Industry

    • Utilized in the development of new materials and chemical processes
    • Applied in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Enzymes: Inhibition or modulation of enzyme activity
    • Receptors: Binding to specific receptors on cell surfaces
  • Pathways Involved

    • Signal transduction pathways: Modulation of cellular signaling
    • Metabolic pathways: Alteration of metabolic processes

Comparison with Similar Compounds

N-(5-chloro-2-cyclopentyloxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • N-(5-chloro-2-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
    • N-(5-chloro-2-ethoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
  • Comparison

      Structural Differences: Variation in the substituent groups (e.g., cyclopentyloxy vs. methoxy or ethoxy)

      Reactivity: Differences in reactivity due to the nature of the substituent groups

      Applications: Unique applications based on specific structural features

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